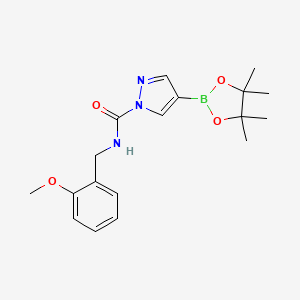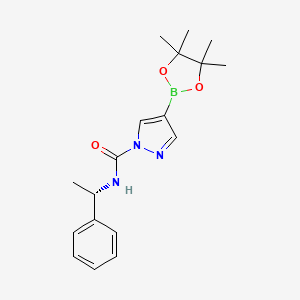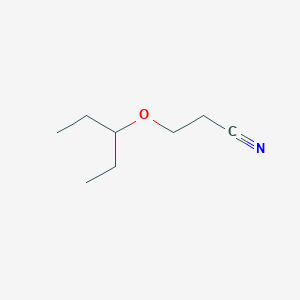![molecular formula C18H18F3NO3 B8150156 (S)-ethyl 2-amino-3-(3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150156.png)
(S)-ethyl 2-amino-3-(3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-ethyl 2-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound featuring a trifluoromethoxy group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 2-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using trifluoromethylation reagents, which can be facilitated by radical or nucleophilic pathways.
Amino Acid Derivative Formation: The amino acid derivative is formed through a series of reactions including esterification and amination.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-ethyl 2-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated reagents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-ethyl 2-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate has a wide range of scientific research applications:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of (S)-ethyl 2-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-ethyl 2-amino-3-(4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)propanoate
- (S)-ethyl 2-amino-3-(2’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)propanoate
- (S)-ethyl 2-amino-3-(3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate
Uniqueness
The unique positioning of the trifluoromethoxy group in (S)-ethyl 2-amino-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoate distinguishes it from similar compounds. This positioning can significantly influence the compound’s chemical reactivity, biological activity, and overall properties .
Eigenschaften
IUPAC Name |
ethyl (2S)-2-amino-3-[3-[3-(trifluoromethoxy)phenyl]phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3/c1-2-24-17(23)16(22)10-12-5-3-6-13(9-12)14-7-4-8-15(11-14)25-18(19,20)21/h3-9,11,16H,2,10,22H2,1H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIWWGJLDYLRPL-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)C2=CC(=CC=C2)OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=CC=C1)C2=CC(=CC=C2)OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(S)-ethyl 3-([1,1'-biphenyl]-3-yl)-2-aminopropanoate](/img/structure/B8150138.png)
![(S)-ethyl 2-amino-3-(3'-fluoro-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150159.png)
![(S)-ethyl 2-amino-3-(3'-hydroxy-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150163.png)
